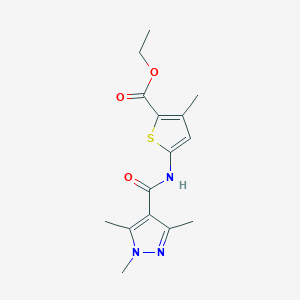

ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-6-21-15(20)13-8(2)7-11(22-13)16-14(19)12-9(3)17-18(5)10(12)4/h7H,6H2,1-5H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKJEYPDFTYKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(N(N=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research has shown that derivatives of thiophene compounds exhibit notable antimicrobial activities. Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate has been evaluated for its ability to inhibit bacterial growth. In studies, the compound demonstrated significant zones of inhibition against various bacterial strains, indicating its potential as an antimicrobial agent .

Antioxidant Activity

This compound has also been tested for antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. The evaluation methods included DPPH radical scavenging assays and lipid peroxidation inhibition tests. Results indicated that the compound effectively scavenged free radicals, showcasing its potential in formulations aimed at reducing oxidative damage .

Therapeutic Applications

Cancer Treatment

Recent studies suggest that thiophene derivatives, including ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate, may have anticancer properties. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. In vitro studies have shown that these compounds can induce cell death in cancer cell lines while sparing normal cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, including arthritis and cardiovascular diseases. The anti-inflammatory activity was assessed through various assays measuring cytokine levels and inflammatory markers in cell cultures .

Case Studies

Mechanism of Action

The mechanism by which ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Ethyl 3-methylthiophene-2-carboxylate: Lacks the pyrazole moiety.

1,3,5-Trimethyl-1H-pyrazole-4-carboxamide: Lacks the thiophene ring.

Ethyl 3-methyl-5-(pyrazole-4-carboxamido)thiophene-2-carboxylate: Similar structure but without the trimethyl groups on the pyrazole ring.

Uniqueness: The presence of the trimethyl groups on the pyrazole ring and the specific substitution pattern on the thiophene ring make this compound unique, potentially leading to different biological and chemical properties compared to its analogs.

This comprehensive overview highlights the importance of ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate in various scientific and industrial applications

Biological Activity

Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a pyrazole moiety, which is known for its diverse pharmacological properties. The general structure can be represented as follows:

where , , , , and represent the number of each atom in the molecular formula.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a related pyrazole compound was shown to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.08 - 12.07 | Inhibition of tubulin polymerization |

| Compound B | 0.283 | Inhibition of TNF-α release |

| Ethyl 3-Methyl-Pyrazole | TBD | TBD |

Anti-inflammatory Effects

Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate has shown promise in reducing inflammation. Studies indicate that related compounds inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism involves interference with the MAPK signaling pathway, crucial for inflammatory responses.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of a similar pyrazole derivative in a murine model. The results indicated a significant reduction in inflammation markers when treated with the compound compared to control groups .

The mechanisms underlying the biological activity of ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate include:

- Inhibition of Tubulin Polymerization : This action leads to cell cycle arrest and apoptosis in cancer cells.

- Cytokine Release Modulation : The compound modulates cytokine release, thereby exerting anti-inflammatory effects.

- Targeting Specific Kinases : Some derivatives have been shown to inhibit kinases involved in cancer progression and inflammation.

Q & A

Q. What synthetic methodologies are recommended for synthesizing ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Prepare the thiophene-2-carboxylate core using a one-pot reaction with 1,3-monothio-β-diketones and ethyl bromoacetate under phase-transfer catalysis (e.g., TBAB with NaOH in a benzene:water system). This method yields ~92% efficiency for analogous thiophene derivatives .

- Step 2 : Introduce the pyrazole-carboxamide moiety via coupling reactions. For example, react the thiophene intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous DMF .

- Purification : Crystallize from ethanol or DMF to isolate the final product, monitoring yield (typically 65–74%) and purity via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups, N-H stretch at ~3300 cm⁻¹ for the amide) .

- ¹H-NMR : Assign peaks for thiophene protons (δ 6.5–7.5 ppm), pyrazole methyl groups (δ 1.5–2.5 ppm), and ester ethoxy protons (δ 1.2–1.4 ppm, triplet) .

- Mass Spectrometry : Confirm molecular weight using high-resolution ESI-MS, targeting the exact mass (e.g., calculated for C₁₆H₂₀N₄O₃S: 348.12 g/mol) .

Q. How can crystallization and crystal structure determination be performed?

- Methodological Answer :

- Crystallization : Use slow evaporation from polar aprotic solvents (e.g., DMF or ethanol) to obtain single crystals .

- Data Collection : Employ X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.

- Refinement : Use SHELXL for structure solution and refinement, applying full-matrix least-squares on F². Validate with R-factor convergence (<5%) and check for disorder using the SQUEEZE algorithm in PLATON .

- Visualization : Generate ORTEP diagrams with ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can reaction yields be optimized for similar thiophene-pyrazole hybrids?

- Methodological Answer :

- Catalyst Optimization : Replace TBAB with ionic liquids (e.g., [BMIM]BF₄) to enhance phase-transfer efficiency in biphasic systems .

- Solvent Screening : Test mixed solvents (e.g., THF:water) to improve solubility of intermediates. Evidence shows benzene:water (2:1) minimizes side reactions in analogous syntheses .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate formation and adjust reaction time dynamically .

Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?

- Methodological Answer :

- Disorder Handling : In SHELXL, apply PART and AFIX commands to model split positions. Use ISOR restraints to stabilize thermal parameters .

- Twinning : For twinned crystals (common in polar space groups), use TWIN/BASF commands in SHELXL. Validate with the R₁ value for twinned vs. untwinned refinement .

- Validation Tools : Cross-check with Mercury CSD’s packing similarity analysis to identify mismatches in predicted vs. observed intermolecular contacts .

Q. How to analyze hydrogen-bonding networks and supramolecular interactions in the crystal lattice?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s methodology to classify hydrogen bonds (e.g., R₂²(8) motifs for amide dimerization) .

- Mercury CSD : Generate interaction maps (e.g., π-π stacking distances, C-H···O contacts) and calculate void volumes to assess packing efficiency .

- Energy Frameworks : Compare interaction energies (electrostatic, dispersion) to explain stabilization trends in polymorphs .

Q. What mechanistic insights explain the formation of the pyrazole-carboxamide moiety?

- Methodological Answer :

- Coupling Mechanism : The reaction likely proceeds via a carbodiimide-mediated activation of the pyrazole carboxylic acid, forming an O-acylisourea intermediate that reacts with the thiophene amine group. Use DFT calculations (e.g., Gaussian 16) to map the energy profile of this step .

- Side Reactions : Monitor for N-acylation competing with O-acylation by replacing DMF with less polar solvents (e.g., dichloromethane) .

Q. How to design structure-activity relationship (SAR) studies for anticancer activity?

- Methodological Answer :

- In Vitro Assays : Test topoisomerase II inhibition via DNA relaxation assays (e.g., plasmid pBR322). Compare IC₅₀ values with doxorubicin controls .

- Apoptosis Analysis : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells in cancer lines (e.g., MCF-7). Correlate activity with substituent electronegativity on the pyrazole ring .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with topoisomerase II’s ATPase domain, focusing on hydrophobic interactions with the thiophene core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.